REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([C:12]#N)[CH2:11][CH2:10][CH2:9]2)=[N:6][CH:7]=1.[OH2:14].CC(O)=[O:17].S(=O)(=O)(O)O>CCOCC>[I:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([C:12]([OH:17])=[O:14])[CH2:11][CH2:10][CH2:9]2)=[N:6][CH:7]=1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
IC=1C=CC(=NC1)C1(CCC1)C#N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Control Type
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UNSPECIFIED
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Setpoint
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115 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The homogeneous solution was heated
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Type
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TEMPERATURE
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Details
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the solution was cooled to room temperature
|
Type
|
CUSTOM
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Details
|
The layers were separated
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Type
|
ADDITION
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Details
|
The aqueous layer was adjusted to pH 4.5-5 by the addition of 2M aq. NaOH
|
Type
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EXTRACTION
|
Details
|
extracted with CH2Cl2 (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined CH2Cl2 layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=CC(=NC1)C1(CCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.92 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |